molecular formula C8H6ClFO2 B6253774 3-chloro-6-fluoro-2-methylbenzoic acid CAS No. 1427391-34-1

3-chloro-6-fluoro-2-methylbenzoic acid

Cat. No.: B6253774
CAS No.: 1427391-34-1
M. Wt: 188.6
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Description

Significance of Halogenated and Alkylated Benzoic Acid Derivatives as Synthetic Intermediates and Probes

The introduction of halogen and alkyl groups onto the benzoic acid scaffold significantly influences its reactivity and utility. Halogen atoms, such as chlorine and fluorine, are strongly electronegative and can act as directing groups in subsequent reactions, influencing the regioselectivity of further substitutions. researchgate.net They can also participate in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for building molecular complexity. The presence of halogens can also impart unique electronic properties to the final products.

Alkylated benzoic acids, those bearing alkyl substituents, are also of great importance. ums.edu.myums.edu.my The alkyl groups can influence the steric environment around the carboxylic acid and the aromatic ring, thereby affecting reaction rates and selectivities. Furthermore, alkylated benzoic acids are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The oxidation of alkyl chains attached to a benzene (B151609) ring is a common method for the synthesis of benzoic acid derivatives. youtube.com

The combined presence of both halogen and alkyl substituents on a benzoic acid molecule, as seen in 3-chloro-6-fluoro-2-methylbenzoic acid, creates a highly functionalized and versatile building block with a unique combination of steric and electronic properties.

Overview of the Research Landscape for this compound and its Structural Analogues

The research landscape for this compound and its structural analogues is primarily focused on their application as intermediates in the synthesis of biologically active molecules and functional materials. For instance, the related compound, 2-chloro-6-fluoro-3-methylbenzoic acid, has been utilized in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are being investigated for the treatment of obesity. guidechem.com

The synthesis of these complex benzoic acid derivatives often requires multi-step procedures. For example, the preparation of 2-chloro-6-methylbenzoic acid has been achieved through methods involving nucleophilic aromatic substitution followed by oxidation, or through a carbonylation reaction. researchgate.net Similarly, the synthesis of 4-fluoro-2-methylbenzoic acid involves a Friedel-Crafts acylation followed by hydrolysis and separation of isomers. google.com The synthesis of 2-amino-3-fluorobenzoic acid, another structural analogue, highlights the intricate procedures often required to produce these valuable intermediates. orgsyn.org

The unique substitution pattern of this compound, with a chlorine, a fluorine, and a methyl group, presents a distinct set of challenges and opportunities for synthetic chemists. The interplay of the electronic effects of the halogens and the steric bulk of the methyl group can be strategically exploited to control the outcome of chemical reactions and to design molecules with specific properties.

Below is a table summarizing the properties of this compound:

PropertyValue
CAS Registry Number1427391-34-1
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Physical FormSolid
StorageSealed in dry, room temperature

Data sourced from achmem.com

The continued exploration of the synthesis and applications of this compound and its analogues is expected to yield novel compounds with significant potential in various scientific and technological fields.

Properties

CAS No.

1427391-34-1

Molecular Formula

C8H6ClFO2

Molecular Weight

188.6

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Chloro 6 Fluoro 2 Methylbenzoic Acid

Strategic Retrosynthesis and Precursor Design

Retrosynthetic analysis of 3-chloro-6-fluoro-2-methylbenzoic acid involves a systematic deconstruction of the target molecule to identify viable starting materials and synthetic transformations. The primary disconnections often focus on the introduction of the three substituents—chloro, fluoro, and methyl—and the carboxylic acid group onto the benzene (B151609) ring.

A plausible retrosynthetic pathway might involve the following key steps:

Carboxylation: The benzoic acid moiety can be envisioned as arising from the carboxylation of a suitable Grignard or organolithium reagent, or through the oxidation of a methyl group.

Halogenation: The chloro and fluoro groups can be introduced via electrophilic or nucleophilic aromatic substitution reactions at strategic points in the synthesis. The timing and order of these halogenation steps are critical to achieving the desired regiochemistry.

Methylation: The methyl group can be introduced through various methods, including Friedel-Crafts alkylation or by using a methylated starting material.

Based on this analysis, several precursor molecules can be designed. For instance, a logical starting material could be a difluoro- or chlorofluoro-toluene derivative, which would then undergo further functionalization. The choice of precursors is heavily influenced by their commercial availability, cost, and the efficiency of subsequent transformations.

Classical and Contemporary Approaches to Regioselective Synthesis

Achieving the specific 3-chloro-6-fluoro-2-methyl substitution pattern requires careful control of regioselectivity. Both classical and modern synthetic methods are employed to direct the substituents to their correct positions on the aromatic ring.

Multi-Step Conversions and Key Intermediates

The synthesis of this compound often necessitates a multi-step sequence involving several key intermediates. One potential route could start from a readily available substituted toluene. For example, a synthesis might proceed through the following intermediates:

Fluorinated Toluene: A starting material like 3-fluoro-2-methyltoluene could be a strategic precursor.

Halogenated Intermediates: Subsequent halogenation steps would introduce the chloro group. The directing effects of the existing fluoro and methyl groups would need to be carefully considered to achieve the desired 3-chloro substitution.

Carboxylic Acid Formation: The final step would involve the conversion of a suitable functional group (e.g., a methyl group or a bromo group) into the carboxylic acid.

An example of a related synthesis is the preparation of 2-chloro-6-methylbenzoic acid, which has been achieved through two efficient methods: one based on nucleophilic aromatic substitution and the other on carbonylation. researchgate.net In the first approach, 2-chloro-6-fluorobenzaldehyde (B137617) is converted to its n-butylimine, which is then treated with methylmagnesium chloride to yield 2-chloro-6-methylbenzaldehyde (B74664) after hydrolysis. researchgate.net Subsequent oxidation provides the desired benzoic acid. researchgate.net This highlights the use of strategic intermediates and functional group interconversions.

Palladium-Catalyzed Carbonylation Routes for Benzoic Acid Derivatives

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of benzoic acid derivatives. These methods offer high efficiency and can be performed under relatively mild conditions. In the context of this compound, a key step could involve the carbonylation of an aryl halide or triflate precursor.

Nucleophilic Aromatic Substitution in Halogenated Benzoic Acid Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in the synthesis of halogenated aromatic compounds. libretexts.org In the synthesis of this compound, an SNAr reaction could be employed to introduce one of the halogen substituents. The success of an SNAr reaction is highly dependent on the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. libretexts.orgnih.gov

While simple aryl halides are generally resistant to nucleophilic attack, the presence of activating groups can dramatically increase their reactivity. libretexts.org For instance, the displacement of a fluoride (B91410) ion by a chloride ion, or vice versa, could be a potential step in the synthesis, depending on the specific precursors and reaction conditions. The relative reactivity of different halogens as leaving groups (F > Cl > Br > I) is an important consideration in designing such a synthetic route.

Emerging Green Chemistry Principles in the Synthesis of Halogenated Benzoic Acids

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including halogenated benzoic acids, to minimize environmental impact and improve safety. wjpmr.combrazilianjournals.com.br Key aspects of green chemistry in this context include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic methods, such as palladium-catalyzed reactions, to reduce the need for stoichiometric reagents and minimize waste. wjpmr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing energy-efficient methods, such as microwave-assisted synthesis, to reduce energy consumption. epa.gov

For example, the use of microwave irradiation in the synthesis of 1,3-benzodioxole (B145889) derivatives from catechol and benzoic acid derivatives in the presence of polyphosphoric acid as a catalyst demonstrates a green approach that saves time, increases yield, and reduces the need for toxic solvents. epa.gov Similarly, the development of sustainable routes for producing active pharmaceutical ingredients from lignin-based benzoic acid derivatives highlights the growing interest in using renewable feedstocks. rsc.org

Mechanistic Investigations and Reactivity Profiles of 3 Chloro 6 Fluoro 2 Methylbenzoic Acid

Detailed Analysis of Electrophilic Aromatic Substitution Patterns

The directing effects of the substituents on the benzene (B151609) ring of 3-chloro-6-fluoro-2-methylbenzoic acid play a crucial role in determining the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The carboxylic acid group is a meta-director and a deactivating group. The halogen substituents (chloro and fluoro) are ortho-, para-directors, but also deactivating. The methyl group is an ortho-, para-director and an activating group.

The combined influence of these groups makes the prediction of substitution patterns complex. The strong electron-withdrawing nature of the fluoro and chloro atoms, coupled with the deactivating carboxylic acid group, generally renders the aromatic ring less susceptible to electrophilic attack compared to benzene. However, the activating methyl group can partially offset this deactivation. The positions most likely to undergo electrophilic attack would be those activated by the methyl group and directed by the halogens, while being least deactivated by the carboxylic acid. Nitration of similar substituted benzoic acids, such as 3-fluoro-2-substituted benzoic acids, has been studied, providing insights into the regioselective outcomes of such reactions. ossila.com

Exploration of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (NAS) offers a pathway to replace substituents on the aromatic ring, particularly the halogen atoms. youtube.comlibretexts.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, such as the fluoro, chloro, and carboxylic acid moieties, can facilitate NAS reactions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

The reaction typically proceeds via an addition-elimination mechanism. youtube.com A nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen), forming a tetrahedral intermediate. libretexts.org Subsequent elimination of the leaving group restores the aromaticity of the ring. The rate of NAS is influenced by the nature of the leaving group, with fluorine often being a better leaving group than chlorine in activated systems due to the higher polarization of the C-F bond. youtube.com In some cases, particularly with very strong bases, an elimination-addition mechanism involving a benzyne (B1209423) intermediate may occur. youtube.com

Studies on related compounds, such as 2-chloro-6-fluorobenzaldehyde (B137617), have shown that nucleophilic substitution can be employed to introduce new functional groups. For instance, treatment with methylmagnesium chloride can lead to the substitution of the fluoro group. researchgate.net

Carboxylic Acid Functional Group Transformations and their Associated Mechanisms

The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical transformations.

Esterification and Amidation Pathways

Esterification of this compound can be achieved through standard methods, such as Fischer esterification with an alcohol in the presence of a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water.

Amidation can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with an amine. Alternatively, coupling agents can be used to directly form the amide bond. Recent research has explored copper-catalyzed amidation of benzoic acids, demonstrating good compatibility with halogenated derivatives. rsc.org The synthesis of amides from various benzoic acids, including those with electron-donating and electron-withdrawing groups, has been shown to proceed with high efficiency. rsc.org

Reduction and Decarboxylation Reaction Mechanisms

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The mechanism involves the transfer of hydride ions from the aluminohydride complex to the carbonyl carbon.

Decarboxylation, the removal of the carboxylic acid group, is generally difficult for aromatic carboxylic acids unless there is a strong electron-withdrawing group at the ortho or para position to stabilize the resulting carbanion intermediate. The presence of the chloro and fluoro substituents may influence the ease of decarboxylation under specific thermal or catalytic conditions.

Electronic and Steric Effects of Chloro, Fluoro, and Methyl Substituents on Aromatic Reactivity

The reactivity of the aromatic ring is a delicate balance of the electronic and steric effects of the chloro, fluoro, and methyl substituents.

Electronic Effects:

Fluoro and Chloro Groups: Both are electronegative and exert a strong inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic attack and activating it for nucleophilic attack. researchgate.netnih.gov They also possess a weaker resonance electron-donating effect (+R) due to their lone pairs, which directs incoming electrophiles to the ortho and para positions.

Methyl Group: This group is electron-donating through an inductive effect (+I) and hyperconjugation, activating the ring towards electrophilic substitution and directing incoming groups to the ortho and para positions.

Carboxylic Acid Group: This is a strongly deactivating group due to its electron-withdrawing inductive and resonance effects (-I and -R), directing incoming electrophiles to the meta position.

Steric Effects:

The ortho-methyl group provides significant steric hindrance around the C2 position and the adjacent carboxylic acid group. researchgate.netnih.gov This can influence the approach of reagents and may favor reactions at less hindered positions.

The ortho-fluoro group at C6 also contributes to steric crowding, further influencing the conformational preferences of the carboxylic acid group. researchgate.netnih.govmdpi.com

Theoretical Structure-Reactivity Relationships and Reaction Kinetics

Quantum chemical calculations, such as those using density functional theory (DFT), can provide valuable insights into the structure-reactivity relationships of this compound. researchgate.netnih.govmdpi.com These calculations can model the potential energy landscapes, identify stable conformers, and predict the transition states of various reactions, thereby elucidating reaction mechanisms and kinetics. researchgate.netnih.gov

For example, DFT calculations on similar ortho-substituted benzoic acids have been used to investigate the interactions between the carboxylic group and the ortho substituents, revealing their influence on the molecular structure and properties. researchgate.netnih.govmdpi.com Such studies can rationalize experimental observations and predict the outcomes of reactions. The relative energies of different conformers and the energy barriers for internal rotations can be calculated, providing a deeper understanding of the molecule's dynamic behavior. researchgate.netnih.govmdpi.com

The kinetics of reactions involving this compound will be dependent on the specific reaction conditions and the nature of the reacting species. For instance, in nucleophilic aromatic substitution, the rate is influenced by the concentration of the nucleophile and the substrate, as well as the temperature and solvent. masterorganicchemistry.com

Derivatization Strategies and Molecular Scaffold Development Utilizing 3 Chloro 6 Fluoro 2 Methylbenzoic Acid

Synthesis of Ester and Amide Analogues for Probing Molecular Interactions

The carboxylic acid group of 3-chloro-6-fluoro-2-methylbenzoic acid is readily converted into ester and amide derivatives. This transformation is fundamental for creating libraries of compounds to probe molecular interactions with biological targets or to modify the physicochemical properties of a molecule. The synthesis of amides, for instance, is a cornerstone of medicinal chemistry for creating stable, neutral, and hydrogen-bond-donating-and-accepting moieties.

A direct derivative, 3-chloro-6-fluoro-2-methyl-benzamide , has been synthesized and cataloged, demonstrating the utility of the parent acid as a precursor. nih.gov The general synthesis of such amides from the carboxylic acid can be achieved through several standard methods. One common approach involves activating the carboxylic acid, often by converting it to an acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a desired amine. nih.gov

Alternatively, peptide coupling reagents are widely used for their mild conditions and high efficiency. Reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or N,N'-dicyclohexylcarbodiimide (DCC) facilitate amide bond formation between the carboxylic acid and an amine, a technique frequently employed in the synthesis of active pharmaceutical ingredients (APIs). ossila.com For example, the related compound 3-chloro-2-fluorobenzoic acid is coupled to molecular scaffolds using HATU to produce potent enzyme inhibitors. ossila.com Similarly, esterification can be accomplished under acidic conditions with an alcohol or through other activation methods. These derivatizations are crucial for establishing structure-activity relationships (SAR) by systematically modifying the groups attached to the core scaffold.

Table 1: Reagents for Ester and Amide Synthesis from Benzoic Acid Derivatives
Starting Material TypeDerivative TypeTypical ReagentsPurpose
Substituted Benzoic AcidAmideSOCl₂, AmineConversion to reactive acyl chloride for amidation. nih.gov
Substituted Benzoic AcidAmideHATU, Amine, DIPEADirect coupling for synthesis of APIs. nih.govossila.com
Substituted Benzoic AcidAmideDCC, Hydroxysuccinimide, AmineFormation of active esters for creating probes. ossila.com
Substituted Benzoic AcidEsterAlcohol, Acid Catalyst (e.g., H₂SO₄)Fischer-Speier esterification.

Creation of Complex Heterocyclic Systems and Novel Molecular Scaffolds

Substituted benzoic acids are pivotal starting materials for the synthesis of complex heterocyclic systems, which form the core of a vast number of pharmaceuticals and functional materials. The specific arrangement of functional groups in this compound makes it an attractive precursor for building novel molecular scaffolds. While direct examples for this specific isomer are not prevalent in published literature, the strategies employed with closely related compounds are illustrative.

For instance, aminobenzoic acids are well-known precursors to a variety of heterocycles. The related compound, 2-amino-3-fluorobenzoic acid, is a key intermediate in the synthesis of indole (B1671886) derivatives and fluoroacridines, which can serve as potent therapeutic agents or specialized ligands. orgsyn.org The synthesis often involves the reaction of the amino and carboxyl groups with other bifunctional molecules to construct the new ring system.

Furthermore, the reactivity of the substituents on the benzene (B151609) ring can be exploited. For example, a methyl group can undergo radical bromination, enabling subsequent nucleophilic substitution to link the benzoic acid core to other molecular fragments, a strategy used with 2-fluoro-6-methylbenzoic acid in the synthesis of EGFR inhibitors. ossila.com The presence of the chloro and fluoro atoms influences the regioselectivity of further aromatic substitution reactions, guiding the construction of complex, multi-ring systems. The development of novel building blocks for SGLT2 inhibitors from 3-fluoro-2-methylbenzoic acid via Friedel-Crafts acylation highlights a pathway where the benzoic acid core is elaborated into a more complex diarylmethane scaffold. ossila.com

Table 2: Examples of Heterocyclic Scaffolds from Related Benzoic Acid Precursors
Precursor ExampleResulting Heterocyclic SystemSignificance
2-Amino-3-fluorobenzoic acidIndoles, FluoroacridinesCore structures for anti-inflammatory agents and specialized ligands. orgsyn.org
3-Fluoro-2-methylbenzoic acidDiarylmethanes (via acylation)Key building blocks for SGLT2 inhibitors. ossila.com
2-Mercaptobenzoic acidBenzothiophenesVersatile sulfur-containing scaffolds in medicinal chemistry. rsc.org

Strategic Incorporation into Precursors for Advanced Chemical Research

Halogenated benzoic acids are frequently used as precursors or key intermediates in multi-step syntheses for advanced chemical research, particularly in drug discovery and materials science. The title compound, this compound, fits this profile as a valuable starting material. Its utility lies in the predictable reactivity of its carboxylic acid group and the influence of its halogen and methyl substituents on the properties of the final molecule.

In pharmaceutical development, fluorinated building blocks are highly sought after. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Chloro-substituted benzoic acids are also versatile precursors for synthesizing pesticides and pharmaceuticals. ossila.comnih.gov For example, 3-chloro-2-fluorobenzoic acid serves as a building block for potent Aurora A kinase inhibitors, which are investigated as anticancer agents. ossila.com Similarly, 3-fluoro-2-methylbenzoic acid is a precursor for diarylmethanes, which are key components of SGLT2 inhibitors used in diabetes treatment. ossila.com

The synthesis of antimicrobial 3-quinolinecarboxylic acid drugs utilizes 3-chloro-2,4-difluoro-5-hydroxybenzoic acid as a key intermediate, which itself is prepared from a related chlorofluorobenzoic acid. researchgate.net This demonstrates a common strategy where a specifically substituted benzoic acid is synthesized and then incorporated into a larger, more complex active molecule. The unique substitution pattern of this compound makes it a tailored precursor for creating derivatives with precise steric and electronic properties required for targeted biological activity.

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation of 3 Chloro 6 Fluoro 2 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-chloro-6-fluoro-2-methylbenzoic acid. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR spectra offer fundamental structural information through chemical shifts and coupling constants.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the methyl group protons. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm) due to its acidic nature and hydrogen bonding. rsc.org The methyl protons will present as a singlet in the aromatic region (around δ 2.4-2.5 ppm). The two aromatic protons will appear as doublets or more complex multiplets in the range of δ 7.0-8.0 ppm, with their exact shifts and coupling patterns influenced by the electronic effects of the chloro, fluoro, and carboxyl substituents. For instance, in the related 2-chloro-6-methylbenzoic acid, the aromatic protons appear as a multiplet between 7.1 and 7.4 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the δ 165-175 ppm region. rsc.org The aromatic carbons will resonate between δ 115 and 140 ppm. The carbon atom attached to the highly electronegative fluorine atom will show a large one-bond C-F coupling constant and its chemical shift will be significantly affected. For example, in 3-fluoro-4-methylbenzoic acid, the carbon attached to fluorine appears as a doublet with a large coupling constant. The methyl carbon will have a characteristic signal at a higher field, typically around δ 20 ppm. rsc.org

¹⁹F NMR: As a 100% naturally abundant nucleus with high sensitivity, ¹⁹F NMR is particularly valuable for fluorinated compounds. huji.ac.il The spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift of this signal provides information about its electronic environment. nih.govspectrabase.com Furthermore, coupling between the ¹⁹F nucleus and nearby protons (³JHF and ⁴JHF) will result in a multiplet, providing crucial information for assigning the proton signals and confirming the substitution pattern on the aromatic ring. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data extrapolated from analogous compounds.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
-COOH >10 (broad s) 165-175
Ar-H 7.0 - 8.0 (m) -
-CH₃ ~2.5 (s) ~20
Ar-C (C1-C6) - 115-165 (multiple signals, some as doublets due to C-F coupling)

Two-dimensional NMR experiments are crucial for establishing the complete bonding framework of the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons. sdsu.edu For this compound, COSY would primarily show correlations between the two aromatic protons, confirming their adjacent positions on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org It allows for the unambiguous assignment of each protonated carbon in the aromatic ring and the methyl group by linking the ¹H and ¹³C spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer common in carboxylic acids. docbrown.info The C=O stretching vibration will give rise to a strong, sharp peak typically around 1700 cm⁻¹. researchgate.net The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Vibrations involving the C-Cl and C-F bonds will appear in the fingerprint region (below 1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While polar groups like C=O have strong IR signals, nonpolar bonds often produce strong Raman signals. huji.ac.il The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often prominent in the Raman spectrum. The C-Cl and C-F stretching vibrations also give rise to characteristic Raman bands.

Table 2: Key Vibrational Frequencies for this compound Data based on general values for substituted benzoic acids. docbrown.inforesearchgate.netresearchgate.net

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (H-bonded) IR 2500-3300 Broad, Strong
C-H stretch (aromatic) IR, Raman 3000-3100 Medium
C-H stretch (methyl) IR, Raman 2850-2960 Medium
C=O stretch IR ~1700 Strong
C=C stretch (aromatic) IR, Raman 1450-1600 Medium to Strong
C-O stretch IR 1200-1300 Strong
O-H bend IR ~1400 (in-plane), ~920 (out-of-plane) Medium, Broad
C-F stretch IR, Raman 1000-1250 Strong (IR)
C-Cl stretch IR, Raman 600-800 Medium to Strong

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (molecular weight ~188.5 g/mol ), the mass spectrum would show a molecular ion peak (M⁺). The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of benzoic acids is well-understood. youtube.com Common fragmentation pathways include:

Loss of a hydroxyl radical (-OH): leading to a prominent [M-17]⁺ peak.

Loss of a carboxyl group (-COOH): resulting in an [M-45]⁺ peak.

Decarboxylation following the loss of the hydroxyl radical: The [M-17]⁺ ion can lose carbon monoxide (CO) to give a [M-17-28]⁺ peak. docbrown.infofu-berlin.de

The presence of the halogen and methyl substituents will also influence the fragmentation, potentially leading to the loss of Cl, F, or CH₃ radicals or related neutral molecules.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis in Synthetic Investigations

Chromatographic methods are essential for assessing the purity of this compound and for analyzing reaction mixtures during its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for analyzing non-volatile compounds like benzoic acids. vu.edu.ausigmaaldrich.com Using a C18 column with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, one can separate the target compound from starting materials, by-products, and other impurities. sigmaaldrich.comsielc.com A UV detector is commonly used for detection, as the aromatic ring provides strong chromophores. This technique is crucial for determining the purity of the final product and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): While carboxylic acids are generally not volatile enough for direct GC analysis, they can be analyzed after derivatization to form more volatile esters (e.g., methyl esters). nih.gov This technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of impurities even at low concentrations. GC-MS is particularly useful for identifying isomeric impurities that may be difficult to resolve by other methods.

Broader Academic Implications and Future Research Directions

Development of Novel Synthetic Tools and Reagents for Halogenated Aromatic Systems

The synthesis of polysubstituted aromatic compounds like 3-chloro-6-fluoro-2-methylbenzoic acid is a persistent challenge in organic chemistry. The need for such complex molecules, particularly in the pharmaceutical and agrochemical industries, drives the development of new synthetic methodologies.

Future research could leverage the structural features of this benzoic acid derivative to:

Explore Regioselective Halogenation: The presence of multiple substituents on the aromatic ring makes it an excellent substrate for studying and developing new regioselective halogenation techniques. This includes enzymatic halogenation, which offers a sustainable alternative to traditional chemical methods by using halogenase enzymes for precise halogen placement on aromatic compounds. researchgate.net

Develop Novel Catalytic Systems: The synthesis of halogenated aromatics often relies on transition metal catalysis. There is ongoing research to replace expensive palladium catalysts with more abundant and eco-friendly alternatives like iron, copper, and zinc. mdpi.com The synthesis of compounds like this compound can serve as a benchmark for evaluating the efficiency of these new catalytic systems. mdpi.com

Create Building Blocks for Complex Syntheses: Halogenated benzoic acids are versatile building blocks. They can be converted into other functional groups or used in cross-coupling reactions to build more complex molecular architectures. mdpi.com Research into one-pot borylation and Suzuki coupling reactions, for instance, streamlines the synthesis of biaryl compounds from halogenated precursors. mdpi.com

Advanced Mechanistic Studies using In Situ Spectroscopy and Kinetic Analysis

The complex interplay of electronic and steric effects in this compound makes it an ideal candidate for advanced mechanistic studies. Understanding the reaction pathways and intermediates involved in its synthesis and subsequent transformations is crucial for optimizing reaction conditions and developing more efficient processes.

Future research directions include:

In Situ Spectroscopic Monitoring: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, providing valuable insights into reaction kinetics and the formation of transient intermediates. mdpi.com This data is essential for elucidating reaction mechanisms.

Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental studies by predicting reaction pathways, transition state geometries, and activation energies. mdpi.com This theoretical approach helps in understanding the intricate electronic effects of the halogen and methyl substituents on the reactivity of the benzoic acid.

Radical-Mediated Pathway Exploration: Recent studies have highlighted the importance of radical-mediated pathways in certain organic transformations. rsc.org Investigating the potential for such pathways in reactions involving this compound could uncover novel reactivity and lead to the development of new synthetic methods.

Integration into Automated Synthesis and Flow Chemistry Platforms

The demand for rapid synthesis and screening of new chemical entities has led to the development of automated synthesis and flow chemistry platforms. beilstein-journals.orgvapourtec.com These technologies offer significant advantages in terms of efficiency, safety, and scalability over traditional batch processes. researchgate.netrsc.org

The integration of this compound and its derivatives into these platforms could be explored in several ways:

High-Throughput Synthesis: Automated platforms can be used to rapidly synthesize a library of derivatives of this compound, which can then be screened for biological activity or material properties. vapourtec.com

Process Optimization: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, enabling the optimization of synthetic routes to this compound and its derivatives. cambridgereactordesign.com The use of continuous flow reactors can also enhance safety when dealing with hazardous reagents often used in halogenation reactions. rsc.org

Multi-step Synthesis: Flow chemistry is well-suited for multi-step syntheses, where the output of one reactor is directly fed into the next. researchgate.net This approach could be used to develop a continuous process for the synthesis of complex molecules starting from this compound.

Theoretical Insights into Molecular Recognition and Non-Covalent Interactions

The specific arrangement of substituents on the this compound ring influences its molecular shape and electronic properties, which in turn govern its interactions with other molecules. Studying these interactions provides fundamental insights into molecular recognition, a key principle in biology and materials science.

Future research in this area could focus on:

Supramolecular Chemistry: Investigating how this molecule self-assembles or forms complexes with other molecules through non-covalent interactions like hydrogen bonding and halogen bonding.

Computational Docking: Using computer simulations to predict how derivatives of this compound might bind to biological targets like enzymes or receptors. This can guide the design of new drugs and probes.

Crystal Engineering: Analyzing the crystal packing of this compound and its derivatives to understand the role of intermolecular forces in determining the solid-state structure. This knowledge is valuable for designing materials with specific physical properties.

Role as a Precursor in Materials Science or Catalyst Design

The unique electronic and structural features of this compound make it a potential precursor for the synthesis of advanced materials and novel catalysts.

Potential future applications include:

Functional Polymers: Incorporating this molecule into polymer chains could lead to materials with enhanced thermal stability, flame retardancy, or specific optical and electronic properties. acs.org

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal ions, forming porous MOFs. The halogen and methyl substituents would line the pores of the MOF, influencing its properties for applications in gas storage, separation, and catalysis.

Organocatalysis: Derivatives of this benzoic acid could be designed to act as organocatalysts for various chemical transformations. The substituents on the aromatic ring can be tuned to modulate the catalyst's activity and selectivity.

Magnetic Nanoparticles: In the broader context of materials science, functionalized organic molecules are used to create core-shell structures with magnetic nanoparticles, leading to recyclable catalysts and materials with unique electronic properties. mdpi.com While not directly studied with this specific acid, it represents a potential avenue of research.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-chloro-6-fluoro-2-methylbenzoic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of halogenated benzoic acids typically involves sequential halogenation and functional group interconversion. For this compound:

  • Methylation : Introduce the methyl group early via Friedel-Crafts alkylation or using methylating agents (e.g., methyl iodide) on a pre-functionalized benzene ring.
  • Halogenation : Fluorination at the 6-position can be achieved using HF or Selectfluor under controlled conditions. Chlorination at the 3-position may employ Cl2 or N-chlorosuccinimide (NCS) with a directing group (e.g., –COOH) to ensure regioselectivity .
  • Oxidation : Convert a methylene or alcohol intermediate to the carboxylic acid using KMnO4 or CrO3 under acidic conditions .
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0–60°C) and solvent polarity (e.g., DMF for polar intermediates) to suppress side reactions like over-halogenation.

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopy :
    • <sup>1</sup>H/</sup><sup>13</sup>C NMR : Identify substituent positions via coupling patterns (e.g., meta-fluorine splitting) and chemical shifts (δ ~12–13 ppm for –COOH) .
    • FT-IR : Confirm carboxylic acid (O–H stretch ~2500–3300 cm<sup>−1</sup>, C=O ~1680 cm<sup>−1</sup>) and C–F/C–Cl stretches (1000–1100 cm<sup>−1</sup>) .
  • Chromatography :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>98%) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with –COOH) .

Advanced Research Questions

Q. Q3. How does the steric and electronic influence of the methyl group at the 2-position affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The methyl group may hinder nucleophilic attack or metal coordination in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) or elevated temperatures to overcome steric hindrance .
  • Electronic Effects : Electron-donating methyl groups can deactivate the ring, reducing electrophilic substitution rates. Employ directing groups (e.g., –B(OH)2) or Lewis acids (e.g., BF3) to enhance reactivity .
    Case Study : Compare coupling yields of methyl-substituted analogs vs. unsubstituted derivatives under identical conditions to quantify steric/electronic contributions .

Q. Q4. What strategies can resolve contradictions in reported bioactivity data for halogenated benzoic acid derivatives?

Methodological Answer:

  • Purity Verification : Re-analyze disputed samples via LC-MS to rule out impurities (e.g., dehalogenated byproducts) .
  • Structural Confirmation : Use X-ray crystallography or 2D NMR (e.g., NOESY) to validate substituent positions, as misassignment of Cl/F positions is common in halogenated aromatics .
  • Biological Replication : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects. For example, in antimicrobial studies, ensure consistent inoculum sizes and growth media .

Q. Q5. How can computational methods predict the solubility and stability of this compound in different solvents?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry and calculate dipole moments/surface charges to predict solubility trends (e.g., polar vs. nonpolar solvents) .
  • COSMO-RS : Simulate solvent-solute interactions to rank solvents (e.g., DMSO > ethanol > hexane) for solubility .
  • Accelerated Stability Studies : Use HPLC to monitor degradation under stress conditions (heat, light, pH extremes). Identify decomposition products (e.g., decarboxylation) via GC-MS .

Q. Q6. What role does this compound play in structure-activity relationship (SAR) studies for antimicrobial agents?

Methodological Answer:

  • Bioisosteric Replacement : Substitute –COOH with ester or amide groups to modulate lipophilicity and membrane permeability .
  • Halogen Impact : Compare MIC values against Gram-positive/negative bacteria with analogs lacking Cl or F to assess halogen contributions to target binding .
  • Methyl Group Effects : Evaluate cytotoxicity and selectivity by synthesizing derivatives with varying alkyl chain lengths at the 2-position .

Q. Q7. How can researchers mitigate decomposition during long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials under inert gas (N2 or Ar) to prevent oxidation and photodegradation .
  • Lyophilization : Convert to a stable sodium salt and lyophilize for hygroscopic-free storage .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.01–0.1% w/w in solution phases .

Data Analysis & Experimental Design

Q. Q8. How should researchers design experiments to assess the environmental fate of halogenated benzoic acids?

Methodological Answer:

  • Photodegradation : Exclude aqueous solutions to UV light (λ = 254–365 nm) and analyze by HPLC for breakdown products (e.g., dehalogenated species) .
  • Biodegradation : Use soil/water microcosms with GC-MS headspace analysis to track CO2 evolution and metabolite formation .
  • QSAR Modeling : Corporate logP and pKa values to predict bioaccumulation and toxicity in aquatic organisms .

Q. Q9. What analytical techniques are critical for identifying byproducts in large-scale syntheses of halogenated benzoic acids?

Methodological Answer:

  • GC-MS : Detect volatile byproducts (e.g., methyl chloride) with electron ionization (EI) .
  • High-Resolution MS : Resolve non-volatile impurities (e.g., dihalogenated isomers) using ESI or MALDI .
  • <sup>19</sup>F NMR : Quantify fluorinated impurities with high sensitivity, even at trace levels (<0.1%) .

Q. Q10. How can researchers leverage X-ray crystallography to resolve regiochemical ambiguities in substituted benzoic acids?

Methodological Answer:

  • Single-Crystal Growth : Use slow evaporation in solvents like ethanol/water to obtain diffraction-quality crystals .
  • Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., Cl···H or F···H interactions) to confirm substituent positions .
  • Comparative Studies : Overlay crystal structures of analogs (e.g., 3-chloro-4-fluoro derivatives) to identify positional trends in packing motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.